molecular formula C13H18INO B8431864 1-(4-Iodobenzyl)-4-methylpiperidin-4-ol

1-(4-Iodobenzyl)-4-methylpiperidin-4-ol

Cat. No.: B8431864
M. Wt: 331.19 g/mol
InChI Key: UATIJDICKJRIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodobenzyl)-4-methylpiperidin-4-ol is a piperidine derivative characterized by a 4-methylpiperidin-4-ol core substituted with a 4-iodobenzyl group. The iodobenzyl substituent introduces a heavy halogen (iodine), which may influence electronic properties, lipophilicity, and biological interactions, such as enhanced binding to aromatic residues in target proteins .

For instance, describes a 94% yield synthesis of a triazole derivative using 4-iodobenzyl chloride, highlighting the reactivity of this halide in forming stable bonds with nitrogen-containing heterocycles.

Properties

Molecular Formula

C13H18INO

Molecular Weight

331.19 g/mol

IUPAC Name

1-[(4-iodophenyl)methyl]-4-methylpiperidin-4-ol

InChI

InChI=1S/C13H18INO/c1-13(16)6-8-15(9-7-13)10-11-2-4-12(14)5-3-11/h2-5,16H,6-10H2,1H3

InChI Key

UATIJDICKJRIHW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CC=C(C=C2)I)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects : The iodobenzyl group in the target compound confers higher molecular weight and polarizability compared to chloropyrimidinyl (227.69 Da) or morpholinyl derivatives (519.53 Da). Iodine’s large atomic radius may enhance hydrophobic interactions in biological systems .
  • Synthetic Complexity : Bromoimidazopyrazinyl derivatives (e.g., ) achieve higher yields (87%) compared to morpholinyl-benzimidazolyl analogs (54%, ), possibly due to steric hindrance in the latter .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The iodobenzyl group increases logP (lipophilicity) compared to chloropyrimidinyl or morpholinyl analogs, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Biological Activity : Piperidine derivatives with halogenated aryl groups (e.g., bromoimidazopyrazinyl in ) are often associated with kinase inhibition or antimicrobial activity, while sulfonyl derivatives () may target serotonin or dopamine receptors .
  • Metabolic Stability : Fluorine-containing analogs (e.g., ) exhibit improved resistance to oxidative metabolism due to fluorine’s electronegativity, whereas iodine’s size may lead to slower metabolic clearance .

Industrial and Commercial Relevance

  • Availability : Compounds like 1-(6-chloropyrimidin-4-yl)-4-methylpiperidin-4-ol () are commercially available in high purity (≥99%), indicating established synthetic protocols .
  • Scalability : High-yield routes for bromoimidazopyrazinyl derivatives (87%, ) suggest scalability for industrial production, whereas lower yields in complex morpholinyl analogs (54%, ) may limit their practicality .

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